Propolin B
説明
Structure
3D Structure
特性
分子式 |
C25H30O7 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
(2S)-2-[3,4-dihydroxy-5-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H30O7/c1-14(5-4-8-25(2,3)31)6-7-15-9-16(10-20(29)24(15)30)21-13-19(28)23-18(27)11-17(26)12-22(23)32-21/h6,9-12,21,26-27,29-31H,4-5,7-8,13H2,1-3H3/b14-6+/t21-/m0/s1 |
InChIキー |
WCDJIWAYGSJPBT-LDEBPVJWSA-N |
異性体SMILES |
C/C(=C\CC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)/CCCC(C)(C)O |
正規SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)CCCC(C)(C)O |
同義語 |
propolin B |
製品の起源 |
United States |
Q & A
Basic Research Questions
Q. What are the optimal methods for isolating and purifying Propolin B from natural sources, and how do extraction solvents influence yield and purity?
- Methodological Answer : Propolin B, a bioactive prenylated flavonoid, is typically isolated using solvent extraction (e.g., ethanol, hexane) followed by chromatographic techniques like HPLC or column chromatography. Ethanol-water mixtures (70–80% ethanol) are preferred for balancing polarity and solubility, maximizing yield while minimizing co-extraction of non-target compounds . Purity (>95%) is verified via NMR and LC-MS, with solvent choice critically impacting the removal of waxes and terpenoids .
Q. How is Propolin B structurally characterized, and what analytical techniques are essential for confirming its identity?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:
- UV-Vis : Identifies flavonoid absorption bands (λ~260–360 nm).
- NMR (1H, 13C, 2D-COSY) : Confirms prenyl group positioning and aromatic substitution patterns.
- HR-MS : Validates molecular formula (e.g., C₂₅H₂₈O₄) and fragmentation patterns.
- X-ray crystallography (if crystalline): Provides definitive stereochemical data. Cross-referencing with existing spectral libraries is mandatory for novel derivatives .
Q. What in vitro assays are most reliable for assessing Propolin B’s antioxidant activity, and how should controls be designed?
- Methodological Answer : Standard assays include DPPH radical scavenging, FRAP, and ORAC. Controls must include:
- Positive controls : Trolox or ascorbic acid at varying concentrations.
- Negative controls : Solvent-only (e.g., DMSO) to exclude interference.
- Sample replicates : Triplicate measurements to ensure reproducibility. IC₅₀ values should be normalized to compound purity and compared against reference antioxidants .
Advanced Research Questions
Q. How can contradictory findings in Propolin B’s anti-inflammatory mechanisms (e.g., NF-κB vs. MAPK pathway dominance) be resolved experimentally?
- Methodological Answer : Contradictions arise from cell-type specificity or concentration-dependent effects. To resolve this:
- Dose-response profiling : Test Propolin B across a wide range (0.1–100 μM) in primary macrophages (e.g., RAW 264.7) vs. epithelial cells.
- Pathway inhibition assays : Use siRNA knockdown or pharmacological inhibitors (e.g., BAY 11-7082 for NF-κB, U0126 for MAPK) to isolate signaling nodes.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map temporal pathway activation .
Q. What experimental designs are recommended to evaluate Propolin B’s synergistic effects with conventional chemotherapeutic agents?
- Methodological Answer : Use combinatorial index (CI) analysis via the Chou-Talalay method:
- Fixed-ratio testing : Combine Propolin B with cisplatin/doxorubicin at non-toxic doses (e.g., IC₁₀–IC₂₀).
- Synergy metrics : CI < 1 indicates synergy; validate via apoptosis assays (Annexin V/PI) and caspase-3 activation.
- Mechanistic cross-talk : Assess P-glycoprotein inhibition (calcein-AM assay) to rule out efflux-mediated resistance .
Q. How should researchers address discrepancies in Propolin B’s bioavailability data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often stem from poor solubility or first-pass metabolism. Strategies include:
- Formulation optimization : Nanoemulsions or liposomes to enhance aqueous solubility.
- Pharmacokinetic (PK) studies : Plasma concentration-time profiling (LC-MS/MS) in rodents, comparing oral vs. intravenous administration.
- Metabolite identification : Use liver microsomes or hepatocytes to track phase I/II metabolism .
Data Contradiction Analysis
Q. What statistical approaches are suitable for reconciling variability in Propolin B’s cytotoxic IC₅₀ values across cancer cell lines?
- Methodological Answer :
- Meta-analysis : Aggregate data from ≥5 independent studies; apply random-effects models to account for heterogeneity.
- Sensitivity analysis : Stratify by cell lineage (e.g., breast vs. lung cancer) and culture conditions (e.g., serum-free vs. FBS-supplemented media).
- Multivariate regression : Identify covariates (e.g., ROS levels, p53 status) influencing potency .
Experimental Design Tables
| Conflicting Findings | Resolution Strategy |
|---|---|
| NF-κB vs. MAPK dominance | Cell-type-specific pathway inhibition assays |
| In vitro vs. in vivo PK | Nanoemulsion optimization + metabolite ID |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
